4-Iodo-2,5-dimethylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structure in chemical research. bldpharm.com As an isostere of benzene, it is a key precursor and reagent in the synthesis of a vast array of pharmaceuticals and agrochemicals. smolecule.com The inclusion of the nitrogen atom imparts unique properties, such as basicity and the ability to form hydrogen bonds, which can enhance the water solubility of molecules, a desirable trait in drug development. bldpharm.com
This "privileged scaffold" is a core component in over 7000 existing drug molecules, highlighting its importance in medicinal chemistry. smolecule.com Pyridine derivatives are found in numerous natural products, including essential vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as alkaloids. bldpharm.com Their versatility extends to materials science and organometallic chemistry, where they serve as crucial ligands for catalysts. bldpharm.com
Overview of Iodinated Pyridine Derivatives
Within the broader family of halogenated pyridines, iodinated derivatives stand out for their synthetic utility. The carbon-iodine (C-I) bond is significantly weaker than other carbon-halogen bonds, making iodopyridines highly reactive and valuable as intermediates in organic synthesis. raineslab.com This enhanced reactivity makes them preferred substrates for a variety of metal-catalyzed cross-coupling reactions.
Key reactions involving iodopyridines include the Suzuki-Miyaura, Sonogashira, and Heck couplings, which are powerful methods for forming new carbon-carbon bonds. rsc.org These reactions allow for the attachment of diverse molecular fragments to the pyridine ring, enabling the construction of complex molecular architectures. rsc.org The iodine atom can also be readily replaced by a range of nucleophiles, such as amines and thiols, or removed via reduction to yield the parent pyridine, further demonstrating its versatility as a functional group. raineslab.comrsc.org
Research Rationale for 4-Iodo-2,5-dimethylpyridine
The specific compound, this compound, is of research interest primarily as a functionalized building block for organic synthesis. Its structure combines the reactive C-I bond with a specific substitution pattern provided by the two methyl groups on the pyridine ring. This unique arrangement allows chemists to introduce functionality at the 4-position via cross-coupling reactions while controlling the steric and electronic environment of the molecule with the methyl substituents.
This makes this compound a valuable intermediate for creating libraries of novel, highly substituted pyridine derivatives. raineslab.com These derivatives are often synthesized for screening in medicinal chemistry programs, aiming to discover new therapeutic agents, or for developing new materials with specific electronic or physical properties. raineslab.com
Structure
3D Structure
Properties
Molecular Formula |
C7H8IN |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
4-iodo-2,5-dimethylpyridine |
InChI |
InChI=1S/C7H8IN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 |
InChI Key |
GNBUIYQLKHMYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C)I |
Origin of Product |
United States |
Chemical and Physical Properties
4-Iodo-2,5-dimethylpyridine is a solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈IN |
| Molecular Weight | 233.05 g/mol |
| CAS Number | 1803819-50-2 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Spectroscopic Characterization and Structural Elucidation Techniques for 4 Iodo 2,5 Dimethylpyridine
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that typically transfers molecules from solution into the gas phase as ions with minimal fragmentation. When analyzing 4-Iodo-2,5-dimethylpyridine with ESI-MS in positive ion mode, the primary species observed would be the protonated molecule, [M+H]⁺. Given the molecular weight of 233.05 g/mol , this would result in a prominent peak at an m/z value of approximately 234.06. This technique is highly useful for confirming the molecular mass of the compound. rsc.orgbldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The ionization method typically used in GC-MS is Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation of the molecule.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 233, corresponding to the intact molecule. The analysis of the fragmentation pattern provides valuable structural clues. smolecule.com The most prominent fragmentation pathways are predicted to be:
Loss of Iodine: The carbon-iodine bond is relatively weak, leading to a facile loss of an iodine radical (I•). This would produce a very intense peak at m/z 106, corresponding to the 2,5-dimethylpyridinium cation ([M-I]⁺). smolecule.com
Fragmentation of the Pyridine (B92270) Ring: The m/z 106 fragment would then undergo further fragmentation characteristic of the 2,5-dimethylpyridine (B147104) structure. nih.govnist.govmassbank.eu This includes the loss of a hydrogen cyanide (HCN) molecule to yield a fragment at m/z 79, and the loss of a methyl radical (•CH₃) to give a fragment at m/z 91.
Table 3: Predicted GC-MS (EI) Fragmentation Data for this compound
| Predicted m/z | Assignment | Identity |
|---|---|---|
| 233 | [M]⁺ | Molecular Ion |
| 106 | [M-I]⁺ | Loss of Iodine |
| 91 | [M-I-CH₃]⁺ | Loss of Iodine and Methyl Radical |
| 79 | [M-I-HCN]⁺ | Loss of Iodine and Hydrogen Cyanide |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS serves as a crucial tool for both identification and purity assessment. In a typical application, the compound is first separated from any impurities or byproducts on an HPLC column before being introduced into the mass spectrometer. eurl-pesticides.eu
The mass spectrometer provides information about the molecular weight of the compound. For this compound (C₇H₈IN), the expected molecular weight is approximately 233.05 g/mol . smolecule.com The mass spectrum would show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass, confirming the compound's identity. bldpharm.comscispace.com Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural confirmation. The technique is sensitive enough to detect trace-level impurities, making it invaluable for quality control. acs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy is the preferred modern method for infrared spectroscopy, offering higher resolution and sensitivity compared to older dispersive instruments. nist.gov The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its molecular structure. While a specific spectrum for this exact compound is not widely published, data from its precursor, 2,5-dimethylpyridine (2,5-lutidine), and related iodo-pyridines provide a strong basis for interpretation. chemicalbook.comrsc.org
The general regions and expected vibrations for this compound are detailed below. The presence of the pyridine ring, methyl groups, and the carbon-iodine bond would each contribute unique signals to the spectrum. rsc.orgwiley-vch.de
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Pyridine Ring) |
| 2980-2850 | C-H stretching | Aliphatic (Methyl Groups) |
| 1600-1550 | C=C and C=N stretching | Pyridine Ring |
| 1470-1430 | C-H bending | Methyl Groups |
| ~1200 | C-N stretching | Pyridine Ring |
| 850-800 | C-H out-of-plane bending | Substituted Pyridine Ring |
| 600-500 | C-I stretching | Carbon-Iodine Bond |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity. rsc.orgtaylorandfrancis.com In the synthesis of pyridine derivatives, TLC is routinely used. rsc.org A small spot of the reaction mixture is applied to a TLC plate, which is typically coated with silica (B1680970) gel. scispace.com The plate is then developed in a sealed chamber with an appropriate solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexanes.
The different components of the mixture travel up the plate at different rates, resulting in their separation. The spots are often visualized under UV light, where aromatic compounds like pyridines are typically active. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides high-resolution separation and is widely used for the quantitative analysis of compound purity. rsc.org Commercial suppliers of this compound often use HPLC to certify the purity of their products. bldpharm.comamerigoscientific.com
Reversed-phase HPLC is a common mode used for this type of analysis, where a nonpolar stationary phase is used with a polar mobile phase. google.com The compound is detected as it elutes from the column, typically by a UV detector set at a wavelength where the pyridine ring absorbs strongly. The resulting chromatogram shows a peak for each component, and the area of the peak corresponding to this compound relative to the total area of all peaks provides a precise measure of its purity.
Table 2: Typical Chromatographic Methods for this compound
| Technique | Stationary Phase | Mobile Phase (Typical) | Detection Method | Application |
| TLC | Silica Gel | Ethyl Acetate/Hexanes | UV Light (254 nm) | Reaction Monitoring, Purity Check |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | UV Detector | Purity Assessment, Quantification |
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray Diffraction (XRD) analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as halogen bonding. researchgate.net
Computational Studies on 4 Iodo 2,5 Dimethylpyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like 4-Iodo-2,5-dimethylpyridine. DFT calculations, for instance at the B3LYP/6-31G* level, can be used to model various aspects of the molecule's behavior. These calculations help in understanding the distribution of electrons within the molecule, which is fundamental to its chemical properties. For instance, in related halogenated pyridines, DFT has been used to map electrostatic potential surfaces to identify electron-deficient sites, which are prone to nucleophilic attack.
The reliability of DFT calculations depends on the choice of the functional and the basis set. For hydrogen-bonded systems involving pyridine (B92270) derivatives, the B3LYP functional combined with the 6-31++G(d,p) basis set has been shown to provide optimized geometries and vibrational spectra that are in good agreement with experimental data. acs.org The inclusion of electron correlation is crucial for accurately predicting molecular properties. acs.org
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that helps in predicting the chemical reactivity of a molecule. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. malayajournal.org
For pyridine derivatives, FMO analysis can reveal how substituents influence the electronic properties and, consequently, the reactivity of the molecule. In a study on a related imidazole (B134444) derivative, the HOMO was found to be localized over the imidazole and phenyl rings, while the LUMO was present on the imidazole and a chloro-substituted phenyl ring, indicating the sites of charge transfer within the molecule. malayajournal.org
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map displays regions of different electrostatic potential on the molecular surface. Red-colored regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. malayajournal.org Green areas denote neutral potential. malayajournal.org
In halogenated compounds, a region of positive electrostatic potential, known as a "σ-hole," can form on the halogen atom along the axis of the covalent bond. acs.org The size and depth of this σ-hole are related to the strength of halogen bonding, which decreases in the order I > Br > Cl > F. acs.org For iodinated compounds like this compound, the iodine atom can exhibit this electrophilic character, making it a site for halogen bonding interactions. acs.orgacs.org DFT calculations have been used to show that protonation or N-methylation of halogenopyridines significantly increases the positive electrostatic potential of the halogen's σ-hole. acs.org
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. acs.org By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For instance, DFT simulations can be used to model the transition states for reactions like nucleophilic aromatic substitution or cross-coupling reactions involving halogenated pyridines.
In studies of copper-catalyzed cycloaddition reactions to form iodotriazoles, computational methods were used to investigate the reaction mechanism. acs.org Intrinsic Reaction Coordinate (IRC) computations helped to validate the proposed mechanistic pathway by connecting the transition states to the reactants and products. acs.org Such studies can provide detailed insights into the role of catalysts and the factors that control regioselectivity in chemical transformations. acs.org
Conformational Analysis and Molecular Dynamics Simulations
For a molecule like this compound, conformational analysis would explore the different spatial arrangements of its atoms, particularly the rotation around single bonds. The presence of methyl groups can introduce steric hindrance that influences the preferred conformation. MD simulations could further provide insights into the molecule's flexibility and how it interacts with its environment, such as solvent molecules.
In Silico Prediction of Chemical Properties and Reactivity
In silico methods encompass a wide range of computational tools used to predict the chemical properties and reactivity of molecules before they are synthesized or tested experimentally. researchgate.net These predictions can guide the design of new compounds with desired characteristics. For instance, in silico tools can estimate properties like solubility, lipophilicity (logP), and topological polar surface area (TPSA), which are important for drug development. researchgate.net
For halogenated pyridines, computational methods can predict reactivity in various reactions. For example, the lower carbon-bromine bond dissociation energy compared to other halogens makes the bromo-position in some polyhalogenated pyridines a favorable site for Suzuki-Miyaura coupling. Similarly, in silico predictions can identify which positions on the pyridine ring are more susceptible to nucleophilic or electrophilic attack based on the electronic effects of the substituents.
Table 2: Predicted Physicochemical Properties (Illustrative)
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 233.05 g/mol | --- |
| logP | 2.8 | --- |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | --- |
| Number of Rotatable Bonds | 0 | --- |
Synthetic Applications and Derivatization Strategies of 4 Iodo 2,5 Dimethylpyridine
Role as a Versatile Building Block in Organic Synthesis
4-Iodo-2,5-dimethylpyridine serves as a highly valuable and versatile building block in the field of organic synthesis. Its utility stems from the presence of a reactive carbon-iodine (C-I) bond at the 4-position of the substituted pyridine (B92270) ring. The C-I bond is the most reactive among halopyridines, making it an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of diverse functional groups and molecular scaffolds at a specific vector on the pyridine core.
The dimethyl substitution pattern on the pyridine ring provides steric and electronic modifications that can influence the reactivity and properties of the resulting derivatives. As an intermediate, this compound enables the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical properties. Its ability to participate in various bond-forming reactions makes it a foundational component for building molecular complexity. Pyridinium (B92312) azomethine ylides, which can be prepared from the corresponding N-alkylpyridinium salt of the title compound, are particularly attractive as their resulting cycloadducts, indolizines, are useful synthetic building blocks themselves. koreascience.krsemanticscholar.org
Functionalization at the Iodine Position
The iodine atom at the C-4 position is the primary site of reactivity, enabling a host of derivatization strategies through well-established organometallic chemistry.
Carbon-Carbon Bond Formation (e.g., arylation, vinylation)
The formation of new carbon-carbon bonds is readily achieved using this compound as a substrate in palladium-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for constructing complex molecular frameworks.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the iodo-pyridine with an organoboron reagent, typically an aryl or vinyl boronic acid or its ester. harvard.edu The reaction is catalyzed by a palladium complex and requires a base. harvard.edu The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions with high yields, making it a preferred method for arylation. nih.govresearchgate.netresearchgate.net
Heck Reaction: Vinylation at the 4-position can be accomplished via the Heck reaction, which couples the iodopyridine with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction introduces a vinyl group, a valuable functional handle for further transformations.
Sonogashira Coupling: This reaction introduces an alkyne moiety onto the pyridine ring by coupling this compound with a terminal alkyne. researchgate.net The process is typically catalyzed by both palladium and copper salts. researchgate.netorganic-chemistry.org The resulting alkynylpyridines are important intermediates for synthesizing more complex heterocyclic systems. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Aryl-2,5-dimethylpyridine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand | Et₃N | DMF | 4-Vinyl-2,5-dimethylpyridine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/Toluene | 4-Alkynyl-2,5-dimethylpyridine |
Carbon-Nitrogen Bond Formation (e.g., amidation)
The formation of carbon-nitrogen bonds from aryl halides is most prominently achieved through the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orglibretexts.org In the context of this compound, this reaction enables the introduction of a wide range of nitrogen-based functional groups.
The reaction couples the iodopyridine with primary or secondary amines, amides, or other nitrogen nucleophiles in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as biaryl phosphines), and a base (commonly a hindered alkoxide like sodium tert-butoxide). rsc.orgrug.nl The choice of ligand is crucial for achieving high efficiency and broad substrate scope. rug.nl This methodology provides a direct route to 4-amino-2,5-dimethylpyridine derivatives, which are prevalent structures in medicinal chemistry.
Formation of Carbon-Oxygen and Carbon-Sulfur Bonds
The synthesis of aryl ethers and thioethers from this compound can be accomplished using Ullmann-type coupling reactions. organic-chemistry.org These copper-catalyzed reactions are the classical methods for forming C-O and C-S bonds with aryl halides. unito.it
C-O Bond Formation: The Ullmann condensation involves the reaction of this compound with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base to form the corresponding ether. mdpi.comorganic-chemistry.org Modern protocols often use ligands such as 1,10-phenanthroline (B135089) or bipyridyl to facilitate the reaction under milder conditions. organic-chemistry.orgnih.gov
C-S Bond Formation: Similarly, aryl thioethers can be prepared by coupling the iodopyridine with a thiol (mercaptan) using a copper catalyst. This provides a direct route to 4-(alkylthio)- or 4-(arylthio)-2,5-dimethylpyridine derivatives.
Derivatization for Enhanced Analytical Performance (General Principles)
In analytical chemistry, derivatization is a common strategy to improve the detection and quantification of an analyte. mdpi.commdpi-res.com While specific studies on this compound are not prominent, the general principles of derivatization are directly applicable. The goal is to modify the analyte to enhance its response to a particular detection method, such as high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, or gas chromatography-mass spectrometry (GC-MS). xjtu.edu.cn
For HPLC analysis, the pyridine moiety could be modified by introducing a chromophore or a fluorophore. This is typically achieved by reacting a functionalized derivative of the parent compound with a labeling reagent. For instance, if the iodo-group were converted to an amino or hydroxyl group, it could then be reacted with reagents like dansyl chloride or fluorescein (B123965) isothiocyanate to produce a highly fluorescent derivative, significantly lowering the limit of detection.
For GC-MS analysis, derivatization is used to increase the volatility and thermal stability of polar compounds. mdpi-res.com Functional groups like -NH₂ or -OH that might be introduced onto the pyridine ring can be converted to less polar, more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers or esters. This process makes the compounds more amenable to separation by gas chromatography and can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural identification. nih.gov
Synthesis of Complex Polycyclic Heterocyclic Systems (e.g., Indolizines via Pyridinium Salts)
This compound is a valuable precursor for the synthesis of complex fused heterocyclic systems like indolizines. rsc.org The synthesis proceeds through the formation of a pyridinium salt, which then serves as a precursor to a pyridinium ylide for 1,3-dipolar cycloaddition reactions. clockss.orgsemanticscholar.orgresearchgate.net
The synthetic sequence involves two main steps:
Formation of the Pyridinium Salt: The nitrogen atom of this compound is alkylated with an α-halo ketone or α-halo ester (e.g., ethyl bromoacetate). This N-alkylation yields a quaternary pyridinium salt.
Generation of the Ylide and Cycloaddition: The pyridinium salt is treated with a base (such as triethylamine (B128534) or potassium carbonate), which deprotonates the carbon atom adjacent to the newly introduced activating group (e.g., the ester), generating a pyridinium ylide in situ. koreascience.krsemanticscholar.org This ylide is a 1,3-dipole and readily reacts with a dipolarophile, such as an alkyne (e.g., dimethyl acetylenedicarboxylate), via a [3+2] cycloaddition reaction. The initial cycloadduct typically undergoes spontaneous aromatization, often through oxidation by air, to yield the stable, aromatic indolizine (B1195054) core. semanticscholar.orgresearchgate.net This method provides a highly modular route to substituted indolizines, where the substituents on the final product are determined by the starting pyridine, the alkylating agent, and the dipolarophile. organic-chemistry.org
Catalytic Applications Involving 4 Iodo 2,5 Dimethylpyridine and Its Derivatives
Ligand Design and Application in Transition Metal Catalysis (e.g., Copper, Palladium, Iridium complexes)
While specific examples detailing the use of 4-iodo-2,5-dimethylpyridine as a ligand in transition metal catalysis are not extensively documented in readily available literature, the principles of ligand design allow for extrapolation of its potential applications. Pyridine (B92270) derivatives are widely used as ligands in transition metal catalysis due to their ability to coordinate with metal centers and influence their electronic and steric properties.
Copper Catalysis: In copper-catalyzed reactions, such as Chan-Lam and Ullmann couplings, N-donor ligands are crucial for stabilizing the copper catalyst and facilitating the cross-coupling process. mdpi.comnih.gov Diamine ligands, for instance, have been shown to be effective in copper-catalyzed amidation and arylation reactions. nih.gov The 2,5-dimethyl substitution on the pyridine ring of this compound would sterically influence the coordination to a copper center, potentially impacting the selectivity and efficiency of catalytic transformations. The iodo-substituent could also play a role, either by being the reactive site for a coupling reaction or by influencing the electronic properties of the pyridine ring.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental transformations in organic synthesis. nih.govorganic-chemistry.orgwikipedia.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Pyridine-containing ligands are known to be effective in various palladium-catalyzed reactions. For instance, (2-Pyridyl)allyldimethylsilanes have been used as pyridyl transfer reagents in palladium-catalyzed cross-coupling reactions with aryl iodides. While this compound itself would act as a substrate in these reactions due to the reactive C-I bond, its derivatives, where the iodo group is replaced by a coordinating moiety, could serve as effective ligands. The dimethyl substitution pattern would offer specific steric bulk around the metal center, which can be advantageous in controlling reactivity and selectivity.
Iridium Catalysis: Iridium complexes are known for their applications in a variety of catalytic transformations, including hydrogenation, C-H activation, and photoredox catalysis. The design of ligands for iridium catalysts is crucial for tuning their photophysical and catalytic properties. nih.govrsc.orgmdpi.comanalis.com.my Polypyridine ligands are commonly employed in the synthesis of luminescent and catalytically active iridium(III) complexes. rsc.org The incorporation of a 2,5-dimethylpyridine (B147104) moiety into a larger ligand framework could influence the steric environment and electronic properties of the resulting iridium complex, thereby modulating its catalytic activity and selectivity.
Organocatalysis and Nucleophilic Catalysis using Pyridinium (B92312) Salts
Pyridinium salts, derived from the alkylation of pyridine derivatives, can function as effective organocatalysts, particularly in nucleophilic and phase-transfer catalysis. The formation of a pyridinium salt from this compound would enhance the electrophilicity of the pyridine ring and provide a platform for various catalytic applications.
4-(Dialkylamino)pyridines (DAPs) are a well-known class of nucleophilic catalysts. researchgate.net The catalytic activity of DAPs is attributed to the formation of a highly reactive acylpyridinium intermediate. While this compound does not belong to the DAP family, its corresponding N-alkylated pyridinium salt can still participate in nucleophilic catalysis. The quaternization of the pyridine nitrogen would render the ring more electron-deficient, making it a better leaving group in nucleophilic substitution reactions.
The catalytic cycle in such a scenario would involve the reaction of the pyridinium salt with an electrophile to form a reactive intermediate. This intermediate would then be attacked by a nucleophile, leading to the formation of the product and regeneration of the pyridinium catalyst. The steric hindrance provided by the methyl groups at the 2- and 5-positions could influence the accessibility of the nitrogen atom and the subsequent reactivity of the derived pyridinium salt.
Electrocatalysis Applications in Organic Transformations
While specific studies on the electrocatalytic applications of this compound are not prominent, the electrochemical behavior of iodoaromatic compounds suggests potential utility in electroorganic synthesis. The carbon-iodine bond can be electrochemically cleaved to generate reactive intermediates, such as aryl radicals or anions, which can then participate in various bond-forming reactions.
The electrocatalytic reduction of aryl halides is a common strategy for the formation of carbon-carbon and carbon-heteroatom bonds. In a typical electrocatalytic cycle, the catalyst, often a transition metal complex, is electrochemically reduced to a low-valent state. This reduced catalyst then reacts with the aryl halide via oxidative addition, followed by further reaction with a coupling partner and reductive elimination to regenerate the active catalyst.
Alternatively, direct electrochemical reduction of this compound at a cathode could generate a 2,5-dimethylpyridyl radical anion or a pyridyl radical. These reactive species could then engage in subsequent chemical reactions, such as hydrogen atom abstraction, cyclization, or intermolecular addition to an unsaturated bond. The specific reaction pathway would depend on the electrochemical conditions (electrode material, solvent, supporting electrolyte, and applied potential) and the nature of other substrates present in the reaction mixture.
Role in Multi-component Catalytic Systems
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov Catalysis plays a crucial role in MCRs by controlling the reaction pathway and enhancing the efficiency and selectivity of the transformation.
Halogenated pyridines can participate in MCRs in several ways. They can act as electrophilic components, where the carbon-halogen bond is the site of nucleophilic attack. They can also be precursors to organometallic reagents that then participate in the MCR.
In the context of this compound, its role in a multi-component catalytic system would likely involve a transition metal-catalyzed cross-coupling reaction as one of the key steps. For instance, a palladium-catalyzed coupling of this compound with a suitable coupling partner could be integrated into a sequence of reactions involving other components to build a complex molecular architecture. The steric and electronic properties conferred by the dimethyl and iodo substituents would influence the reactivity of the pyridine derivative in such a system, potentially leading to specific and desirable outcomes.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized pyridines is a cornerstone of organic chemistry, with a growing emphasis on environmentally benign methods. nih.gov Future research into the synthesis of 4-Iodo-2,5-dimethylpyridine should prioritize sustainability. Traditional methods for creating similar pyridine (B92270) derivatives can involve harsh conditions and the use of toxic chemicals. benthamscience.com Green chemistry approaches offer a more sustainable alternative.
Key areas for development include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the desired product in a single step can significantly reduce waste and improve efficiency. acs.orgnih.gov MCRs are exceptionally well-suited for creating diverse molecular structures. researchgate.net
Green Catalysts: Investigating the use of recyclable and non-toxic catalysts, such as ionic liquids, benthamscience.com metal-organic frameworks (MOFs), or magnetically recoverable nanocatalysts, could lead to more sustainable synthetic pathways. researchgate.netrsc.org
Alternative Energy Sources: The use of microwave irradiation or ultrasonic-assisted synthesis could shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.govnih.gov
A hypothetical comparison of a traditional versus a green synthetic route is presented below.
| Feature | Traditional Method (e.g., Multi-step synthesis) | Green Method (e.g., One-Pot MCR) |
| Catalyst | Homogeneous, often heavy metals | Heterogeneous, recyclable (e.g., MOF) researchgate.net |
| Solvent | Toxic, volatile organic compounds | Benign solvents (e.g., water, ethanol) or solvent-free researchgate.net |
| Reaction Time | Multiple days | Several hours |
| Energy Input | High (prolonged heating) | Moderate (e.g., 60 °C) acs.org |
| Waste Generation | High (multiple purification steps) | Minimized |
| Atom Economy | Lower | Higher |
Exploration of Undiscovered Reactivity Patterns and Selectivity
The iodine substituent on the pyridine ring is a key feature that dictates the reactivity of this compound. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various reactions. This opens up possibilities for a wide range of chemical transformations.
Future research should focus on:
Cross-Coupling Reactions: The iodine atom makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck couplings. acs.orgguidechem.com These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecules. pipzine-chem.com
Selective Halogenation: Understanding the mechanisms of halogenation could lead to highly selective methods for synthesizing related compounds. chemrxiv.org Computational studies can help predict the regioselectivity of such reactions. chemrxiv.org
Distonic Radical Cations: Investigating the reactivity of radical cations generated from iodopyridine precursors could reveal unusual reaction pathways, such as electrophilic additions or hydrogen atom abstractions. nih.gov
| Reaction Type | Potential Reagent | Potential Product Class | Significance |
| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-2,5-dimethylpyridines | Synthesis of biaryl compounds |
| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-2,5-dimethylpyridines | Access to conjugated systems |
| Buchwald-Hartwig Amination | Amine | 4-Amino-2,5-dimethylpyridines | Pharmaceutical building blocks |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻) | 4-Alkoxy-2,5-dimethylpyridines | Functional material precursors |
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving time and resources. nih.govresearchgate.net For this compound, computational modeling can offer significant insights.
Prospective computational studies include:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.net This information is crucial for understanding its stability and reactivity.
Molecular Docking: If the molecule is investigated for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with biological targets like proteins or enzymes. nih.govufl.edu
Reaction Mechanism Simulation: Simulating potential reaction pathways can help in optimizing reaction conditions and predicting the formation of byproducts. oberlin.edu This is particularly useful for designing selective synthetic routes.
| Computational Method | Predicted Property | Application |
| DFT | Electron density distribution | Predicting sites for electrophilic/nucleophilic attack researchgate.net |
| TD-DFT | UV-Vis absorption spectrum | Designing photoactive materials |
| Molecular Dynamics | Conformational flexibility | Understanding interactions in solution or with macromolecules |
| QSAR | Biological activity | Guiding the design of new drug candidates nih.gov |
Integration into Supramolecular Assemblies and Functional Materials
The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a highly directional non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular structures. nih.govresearchgate.net
Future research could explore:
Crystal Engineering: By co-crystallizing this compound with halogen bond acceptors (like other pyridine derivatives), it may be possible to create novel crystalline materials with desired properties, such as specific packing arrangements or porosity. nih.govacs.org
Self-Assembly: Investigating the self-assembly of this molecule could lead to the formation of complex architectures like helices or molecular triangles, driven by halogen bonds. nih.gov
Functional Materials: The incorporation of this compound into larger systems could lead to the development of new materials with applications in electronics or sensing. Pyridine-containing materials have shown promise in these areas. researchgate.net
The strength of the halogen bond depends on the nature of the halogen and the acceptor atom.
| Interaction | Donor | Acceptor | Typical Bond Energy (kcal/mol) |
| Halogen Bond | C-I | N (in another pyridine) | 3 - 8 mdpi.com |
| Hydrogen Bond | O-H | N (in pyridine) | 4 - 10 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 1 - 3 |
Design of Next-Generation Catalysts and Reagents
Pyridine derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. researchgate.netnih.gov The specific substituents on the pyridine ring can tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity. acs.org
Future directions in this area include:
Ligand Development: this compound could serve as a ligand for various transition metals (e.g., palladium, platinum, rhodium). The resulting complexes could be screened for catalytic activity in a range of organic reactions. acs.org
Catalyst Immobilization: The molecule could be functionalized and anchored to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and recycled. rsc.org
Organocatalysis: While less common for this class of compounds, the potential of this compound or its derivatives to act as organocatalysts in certain reactions could also be an interesting area of exploration.
Q & A
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Methodology :
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
